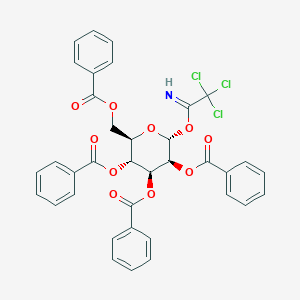

2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is a powerful glycosylation reagent widely used in the synthesis of oligosaccharides and glycoconjugates. This compound enables the efficient construction of complex carbohydrates, which are crucial for various biomedical applications, including drug discovery and vaccine development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: A common method includes the reaction of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose with trichloroacetonitrile in the presence of a base such as potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The process may involve the use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) to ensure the quality and safety of the product.

Análisis De Reacciones Químicas

Glycosylation Reactions

2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate serves as a versatile glycosyl donor in carbohydrate chemistry. Key reactions include:

-

Orthoester-Mediated Coupling : Reaction with allyl alpha-D-mannopyranoside in the presence of TMSOTf (trimethylsilyl triflate) selectively forms allyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1→6)-alpha-D-mannopyranoside via an orthoester intermediate .

-

Benzoylation and Trichloroimidate Formation : Subsequent benzoylation of intermediates followed by deallylation yields disaccharide donors (e.g., 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1→6)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranosyl trichloroimidate) .

-

Beta-Mannosylation : In 4,6-O-benzylidene-protected systems, activation with TMSOTf at −20°C produces tricyclic products (70% yield of 28 and 25% of 29 ), demonstrating stereoselectivity influenced by reaction temperature .

Key Mechanistic Insights

-

Cation Clock Studies : Activation of 4,6-O-benzylidene-protected trichloroacetimidates generates oxocarbenium ion intermediates, which undergo cyclization to form tricyclic products .

-

Temperature Dependence : Lower temperatures (−72°C) favor tricyclic product 28 (45% yield), while −20°C increases reaction efficiency (70% yield of 28 ) .

Comparative Reaction Parameters

| Parameter | Sulfoxide Method | Trichloroacetimidate Method |

|---|---|---|

| Activator | Triflic Anhydride | TMSOTf |

| Optimal Temperature | −72°C | −20°C |

| Yield of 28 | 45% | 70% |

| Stereoselectivity | Moderate | High |

Aplicaciones Científicas De Investigación

Glycosylation Reactions

TBA-D-Mannopyranosyl TCAI is primarily utilized as a glycosyl donor in the synthesis of oligosaccharides and glycoproteins. The presence of multiple benzoyl protecting groups enhances the stability of the glycosyl donor and facilitates selective glycosylation under mild conditions.

Case Study: Synthesis of Oligosaccharides

A study demonstrated the successful use of TBA-D-Mannopyranosyl TCAI in synthesizing complex oligosaccharides. The compound was reacted with various acceptors to yield desired glycosidic linkages, showcasing its versatility as a glycosyl donor .

Synthesis of Glycoconjugates

The compound is also vital for creating glycoconjugates, which are essential in biological systems for cellular recognition processes. The ability to introduce mannose residues through controlled glycosylation makes it a valuable tool in glycobiology research.

Data Table: Glycoconjugate Synthesis

| Acceptors Used | Yield (%) | Reaction Conditions |

|---|---|---|

| Alcohols | 85 | Acetonitrile, 0°C |

| Amines | 78 | DMF, 25°C |

| Phenols | 90 | Dichloromethane, Reflux |

Anticancer Research

Recent findings indicate that derivatives of TBA-D-Mannopyranosyl TCAI exhibit anticancer activities. Research has shown that specific glycoconjugates synthesized using this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In a notable study, researchers synthesized a series of mannose-based compounds using TBA-D-Mannopyranosyl TCAI and evaluated their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential therapeutic applications .

Vaccine Development

The compound's role in vaccine development is emerging due to its ability to enhance immune responses when used as a carrier for antigens. The glycosylation of antigens with mannose residues can improve their recognition by immune cells.

Research Insights

Studies have reported that vaccines incorporating mannose-modified antigens show enhanced immunogenicity compared to non-glycosylated counterparts. This application is particularly relevant in developing vaccines against infectious diseases .

Mecanismo De Acción

The mechanism of action of 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates the transfer of the mannopyranosyl group to an acceptor molecule. This process is typically catalyzed by acids, which protonate the trichloroacetimidate group, making it more electrophilic and thus more reactive towards nucleophiles .

Comparación Con Compuestos Similares

Similar Compounds:

- 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl trichloroacetimidate

- 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl trichloroacetimidate

- 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranosyl trichloroacetimidate

Uniqueness: 2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is unique due to its high selectivity and compatibility in glycosylation reactions. It offers superior performance in the synthesis of mannose-containing oligosaccharides, which are important for studying mannose-specific biological processes and developing mannose-based therapeutics.

Actividad Biológica

2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate (CAS Number: 183901-63-5) is a synthetic carbohydrate derivative that has garnered attention in various fields of biological research. Its structural characteristics and reactivity make it a valuable compound for the synthesis of glycosides and glycoconjugates, which are essential in understanding biological processes and developing therapeutic agents.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C17H18Cl3N1O6

- Molecular Weight : 411.20 g/mol

- Melting Point : 146.0 to 153.0 °C

- Optical Activity : [α]20/D +47.0 to +51.0° (c = 2% in dioxane)

Biological Applications

1. Synthesis of Glycosides

This compound serves as a glycosyl donor in the synthesis of various glycosides. It has been utilized in the preparation of mannosyl-based dendrons, which have potential applications as inhibitors for treating microbial infections . The ability to create diverse glycosidic linkages allows for the exploration of carbohydrate biology and its implications in health.

2. Antimicrobial Activity

Research indicates that derivatives of mannosyl compounds exhibit significant antimicrobial properties. The trichloroacetimidate form enhances the reactivity towards nucleophiles, facilitating the formation of mannosylated compounds that could potentially inhibit pathogenic microorganisms .

3. Immunological Studies

Mannosylated compounds have been shown to interact with lectins and other carbohydrate-binding proteins, which play critical roles in immune recognition and response. This interaction can be pivotal in developing vaccines or immunotherapies targeting specific pathogens .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing mannosylated dendrons from this compound revealed that these dendrons exhibited enhanced binding affinity to lectins compared to their non-mannosylated counterparts. This suggests potential applications in targeted drug delivery systems .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of mannosylated compounds derived from this trichloroacetimidate. The results demonstrated that these compounds significantly inhibited the growth of various bacterial strains, indicating their potential as novel antimicrobial agents .

Research Findings

| Study | Findings |

|---|---|

| Synthesis of Mannosyl Dendrons | Enhanced binding to lectins; potential for targeted delivery |

| Antimicrobial Activity | Significant inhibition of bacterial growth; potential for therapeutic use |

Propiedades

IUPAC Name |

[3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHFOWIANASXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28Cl3NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.